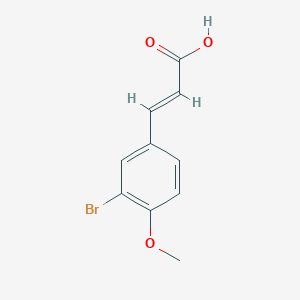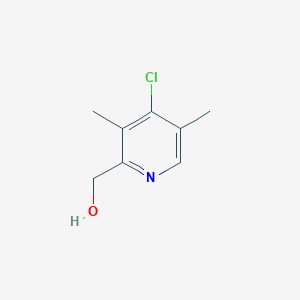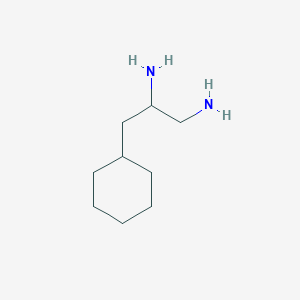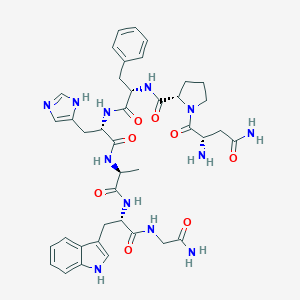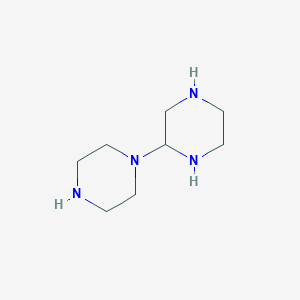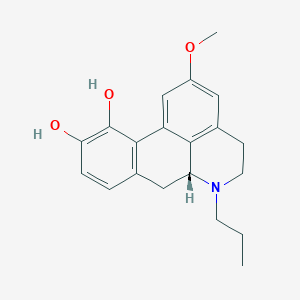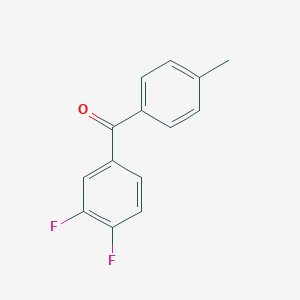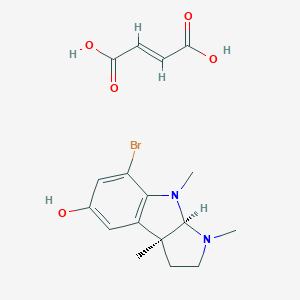
(2R)-2-(Trifluormethyl)oxiran
Übersicht
Beschreibung
(R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane is a useful research compound. Its molecular formula is C3H3F3O and its molecular weight is 112.05 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoelektronen-Zirkulardichroismus (PECD)
Diese Verbindung wurde in Studien im Zusammenhang mit Photoelektronen-Zirkulardichroismus (PECD) verwendet, einer Technik zur chiralen Differenzierung . Die Empfindlichkeit von PECD gegenüber dem ursprünglichen Orbital und der chemischen Substitution wurde durch eine vergleichende Studie der Photoionisierung der Valenzschale von enantiomerenreinem Trifluormethyloxiran und Methyloxiran untersucht .
Trifluormethylierung
Die Trifluormethylgruppe, die Teil dieser Verbindung ist, spielt eine zunehmend wichtige Rolle in Pharmazeutika, Agrochemikalien und Materialien . Neuere Fortschritte in der Trifluormethylierung von Kohlenstoff-zentrierten Radikalzwischenprodukten wurden beschrieben, und diese Verbindung könnte potenziell in solchen Anwendungen verwendet werden .
C–F-Bindungsaktivierung
In den letzten Jahrzehnten wurden bedeutende Fortschritte bei der Aktivierung der C–F-Bindung von trifluormethylhaltigen Verbindungen erzielt . Diese Verbindung könnte als trifluormethylhaltige Verbindung potenziell in der Forschung zur C–F-Bindungsaktivierung eingesetzt werden .
Supraleitende Quanteninterferenzdetektoren (SQUIDs)
Obwohl in den Suchergebnissen nicht direkt erwähnt, ist es erwähnenswert, dass Verbindungen mit einzigartigen elektromagnetischen Eigenschaften, wie diese, potenziell von Interesse im Bereich der supraleitenden Quanteninterferenzdetektoren (SQUIDs) sein könnten . SQUIDs sind entscheidend für die Entwicklung und Kommerzialisierung von hochs empfindlichen elektrischen und magnetischen Messsystemen .
Wirkmechanismus
Target of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of (2R)-2-(trifluoromethyl)oxirane involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry, which involves the study of radicals, or molecules with unpaired electrons .
Biochemical Pathways
The trifluoromethylation process is known to play a significant role in the synthesis of various organic compounds .
Result of Action
The trifluoromethylation process is known to play a significant role in the synthesis of various organic compounds, which can have various effects depending on the specific compound and its use .
Biochemische Analyse
Biochemical Properties
The biochemical properties of (2R)-2-(trifluoromethyl)oxirane are largely defined by its trifluoromethyl group and oxirane ring. The trifluoromethyl group has been found to play a significant role in the construction of fluorinated pharmacons . The oxirane ring, on the other hand, is known to participate in various biochemical reactions, particularly those involving carbon-centered radical intermediates .
Cellular Effects
The cellular effects of (2R)-2-(trifluoromethyl)oxirane are not fully understood at this time. Compounds with similar structures have been shown to influence various cellular processes. For example, compounds with a trifluoromethyl group have been found to play an important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
The molecular mechanism of (2R)-2-(trifluoromethyl)oxirane is complex and involves a variety of interactions at the molecular level. One key aspect of its mechanism is the trifluoromethylation of carbon-centered radical intermediates . This process is crucial for the construction of fluorinated pharmacons .
Temporal Effects in Laboratory Settings
It is known that the temporal structure of odor delivery can affect human odor perception .
Metabolic Pathways
Compounds with a trifluoromethyl group have been found to play an important role in various metabolic pathways .
Transport and Distribution
It is known that the transport and distribution of compounds can be influenced by various factors, including the presence of transporters or binding proteins .
Subcellular Localization
It is known that the subcellular localization of compounds can be influenced by various factors, including targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
(2R)-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303893 | |
| Record name | (2R)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143142-90-9 | |
| Record name | (2R)-2-(Trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143142-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


